molecular formula C13H10BrN3O2S2 B4035621 1-(4-Bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(4-Bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B4035621
M. Wt: 384.3 g/mol
InChI Key: XLEFKEWFWKTLJH-UHFFFAOYSA-N
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Description

The compound 1-(4-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione core substituted at position 1 with a 4-bromophenyl group and at position 3 with a sulfanyl-linked 5-methyl-1,3,4-thiadiazole ring. This structure combines electron-withdrawing (bromophenyl) and heterocyclic (thiadiazole) moieties, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2S2/c1-7-15-16-13(20-7)21-10-6-11(18)17(12(10)19)9-4-2-8(14)3-5-9/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEFKEWFWKTLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the bromophenyl and thiadiazolylsulfanyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

1-(4-Bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.

    Pathways Involved: The compound may modulate specific signaling pathways, influencing cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural analogs and their properties:

Compound Name Substituent (Position 1) Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Notes
Target Compound 4-Bromophenyl 5-Methyl-1,3,4-thiadiazol-2-ylsulfanyl C₁₃H₁₀BrN₃O₂S₂ 408.28 (estimated) N/A Thiadiazole introduces sulfur-based polarity; bromophenyl enhances lipophilicity
2c () 4-Bromophenyl Dodecylthio (C₁₂H₂₅S) C₂₂H₃₂BrNO₂S 466.46 97–98 Long alkyl chain reduces crystallinity vs. heterocycles
2e () 4-Methoxyphenyl Hexadecylthio (C₁₆H₃₃S) C₂₇H₄₃NO₃S 485.69 103–104 Methoxy group increases polarity and mp vs. bromophenyl
4a () 4-Bromophenyl 5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl C₂₀H₁₃BrN₄O₄S 509.31 N/A Oxadiazole vs. thiadiazole: oxygen reduces polarizability
1-(4-Bromophenyl)-3-(2-pyridinylsulfanyl) () 4-Bromophenyl Pyridin-2-ylsulfanyl C₁₅H₁₁BrN₂O₂S 393.23 N/A Pyridine’s basic nitrogen may enhance solubility
1-(4-Methylphenyl)-3-(pyrimidin-2-ylsulfanyl) () 4-Methylphenyl Pyrimidin-2-ylsulfanyl C₁₅H₁₃N₃O₂S 299.35 N/A Pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding potential

Key Observations

Substituent Effects on Melting Points :

  • Alkylthio derivatives (e.g., 2c, 2d) exhibit lower melting points (78–104°C) compared to heterocyclic analogs, likely due to reduced crystallinity from flexible alkyl chains .
  • Electron-donating groups (e.g., methoxy in 2e) increase polarity and intermolecular interactions, raising the mp to 103–104°C .

Heterocyclic vs. Pyridine () and pyrimidine () substituents introduce nitrogen atoms, which may improve solubility and hydrogen-bonding interactions .

Thiadiazole-containing compounds are often explored for antimicrobial or anticancer properties due to sulfur’s role in redox interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione

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